1,6-Dimethylpyrene

Overview

Description

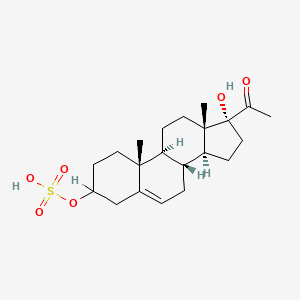

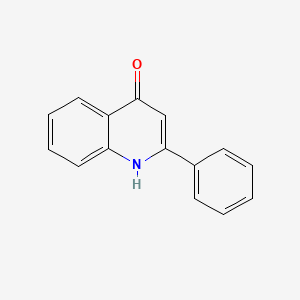

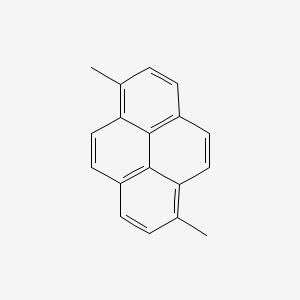

1,6-Dimethylpyrene (DMP) is a polycyclic aromatic hydrocarbon (PAH), which is a type of organic compound consisting of multiple fused aromatic rings. It has a molecular formula of C18H14 .

Synthesis Analysis

The synthesis of 1,6-dimethylpyrene involves several steps. In one method, m-5 is added to anhydrous tetrahydrofuran in a three-necked flask, followed by the addition of a Grignard reagent of methyl bromide under an ice bath. The reaction is allowed to proceed at room temperature for 2 hours, after which an ammonium chloride solution is added to quench the reaction. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated. The final product, m-37, is obtained by column chromatography with a yield of 86% .

Molecular Structure Analysis

The molecular structure of 1,6-Dimethylpyrene is characterized by its molecular formula C18H14 . Further details about its molecular structure can be obtained through techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .

Chemical Reactions Analysis

The chemical reactions involving 1,6-Dimethylpyrene are complex and can involve various methods such as reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . More detailed information about these reactions can be found in the referenced papers .

Scientific Research Applications

Environmental Science: Iodine Adsorption and Fluorescence Sensing

1,6-Dimethylpyrene has been utilized in the synthesis of fluorescent conjugated microporous polymers (CMPs) for environmental applications. These CMPs exhibit high sensitivity and selectivity towards iodine, making them suitable for reversible adsorption and fluorescence sensing of iodine . This is particularly relevant for environmental monitoring and the detection of radioactive iodine in nuclear waste management.

Material Science: Thermal Polymerization

In material science, the methyl groups in compounds like 1,6-Dimethylpyrene play a crucial role in the early stages of thermal polymerization of polycyclic aromatic hydrocarbons (PAHs). This process is significant for understanding the formation of complex molecular mixtures and the development of new materials with potential industrial applications .

Analytical Chemistry: Molecular Characterization

1,6-Dimethylpyrene is a subject of interest in analytical chemistry for its molecular characterization. Understanding its structure and properties is essential for developing analytical methods and techniques that can be applied to various chemical analyses, including environmental and forensic investigations .

Biological Studies: Metal-Organic Frameworks (MOFs)

Biological research has explored the use of pyrene-based ligands, such as 1,6-Dimethylpyrene, in the synthesis of MOFs. These frameworks have potential applications in biomedicine, including drug delivery systems and as scaffolds for tissue engineering due to their porosity and customizable structures .

Medical Research: Genotoxicity Evaluation

1,6-Dimethylpyrene has been evaluated for its genotoxicity in medical research. Studies have investigated its effects on DNA synthesis in rat hepatocytes, providing insights into the compound’s potential risks and impacts on human health .

Toxicology: Tumorigenic Potency

In toxicology, the tumorigenic potency of 1,6-Dimethylpyrene has been assessed through bioassays in newborn mice. This research is vital for understanding the compound’s carcinogenic potential and for developing safety guidelines for its handling and use .

Mechanism of Action

Biochemical Pathways

These studies suggest that both aerobic and anaerobic bacteria can metabolize pyrene, with species such as Mycobacterium vanbaalenii PRY-1, Mycobacterium sp. KMS, Pseudomonas sp. JP1, and Klebsiella sp. LZ6 implicated in the process

Action Environment

The action of 1,6-Dimethylpyrene, like other PAHs, can be influenced by various environmental factors . These may include the presence of other chemicals, temperature, pH, and the presence of oxygen, among others. The stability and efficacy of 1,6-Dimethylpyrene under different environmental conditions require further investigation.

properties

IUPAC Name |

1,6-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDNMCLOTYRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182265 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethylpyrene | |

CAS RN |

27984-16-3 | |

| Record name | 1,6-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027984163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7440720V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 1,6-dimethylpyrene exhibit genotoxic effects, and if so, what is the evidence?

A1: Yes, research suggests that 1,6-dimethylpyrene exhibits genotoxic properties. The study demonstrated that this compound induced unscheduled DNA synthesis in rat hepatocytes. [] This finding indicates that 1,6-dimethylpyrene can interact with DNA and disrupt its normal replication process, potentially leading to mutations and genomic instability.

Q2: Was the genotoxic potential of 1,6-dimethylpyrene associated with tumor formation in the study?

A2: Interestingly, despite demonstrating genotoxicity in the hepatocyte DNA repair test, 1,6-dimethylpyrene did not exhibit tumorigenic activity when administered to newborn male mice in this particular study. [] This suggests that while the compound can damage DNA, other factors and mechanisms might influence its potential to initiate or promote tumor development in vivo. Further research is needed to fully elucidate the relationship between the genotoxicity of 1,6-dimethylpyrene and its tumorigenic potential in different experimental models and under various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.